![molecular formula C8H14N2 B2776556 (3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine CAS No. 2287275-19-6](/img/structure/B2776556.png)
(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[1.1.1]pentanes (BCPs), has been reported in the literature . BCPs bearing carbon and halogen substituents can be synthesized under mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides . Another strategy involves the generation of an azido radical from the interaction of PIDA and TMSN3, which selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .Molecular Structure Analysis
The molecular structure of “(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine” is based on the bicyclo[1.1.1]pentane (BCP) framework. BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups . They can impart physicochemical benefits on drug candidates .Chemical Reactions Analysis
The chemical reactions involving BCPs are diverse and can lead to a wide array of functionalized compounds . For instance, BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation, or to other derivatives including carbonyls, alcohols, and heterocycles .Zukünftige Richtungen
The future directions in the field of BCP research involve the development of more efficient and versatile synthetic methods . This will facilitate the large-scale preparation of BCPs and their derivatives, thereby easing their transition from being research compounds to clinical candidates, and subsequently to drugs .
Eigenschaften
IUPAC Name |
(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-10-8-3-7(4-8,5-8)6-1-2-6/h6,10H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPBFTWDXZWUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2776473.png)
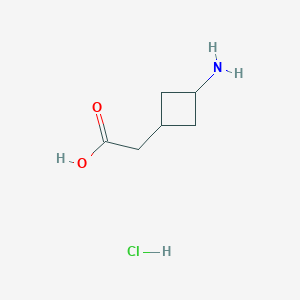

![2-(3-bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2776476.png)
![2-(3,4-dimethylphenyl)-5-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776478.png)
![N-(3-acetylphenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2776479.png)
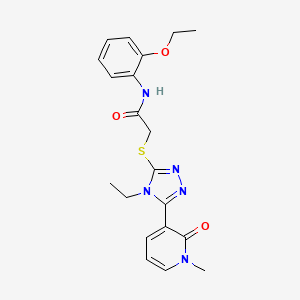
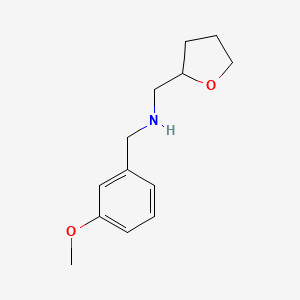
![3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776485.png)
![3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2776487.png)
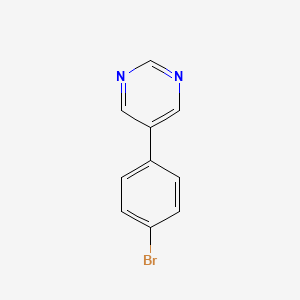
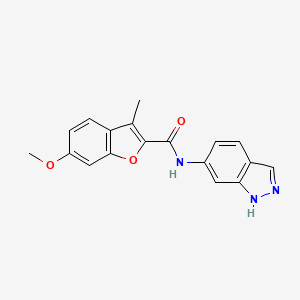
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2776495.png)
![4,6-Dichloro-9H-pyrimido[4,5-B]indole](/img/structure/B2776496.png)